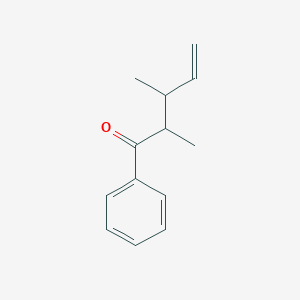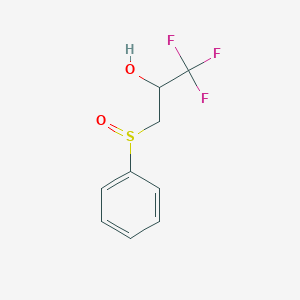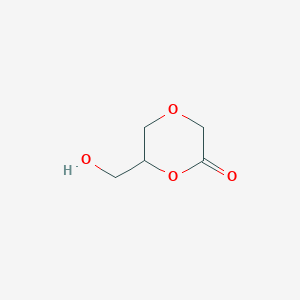![molecular formula C20H16ClF3N4 B14319180 2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride CAS No. 111988-84-2](/img/no-structure.png)
2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a tetrazolium core, which is a five-membered ring consisting of four nitrogen atoms and one carbon atom. The presence of diphenyl and trifluoromethyl groups further enhances its chemical properties, making it a subject of interest in synthetic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of appropriate hydrazine derivatives with nitriles under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for industrial applications.
化学反应分析
Types of Reactions
2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazolium oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
科学研究应用
2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in drug development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
作用机制
The mechanism by which 2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride exerts its effects involves interactions with specific molecular targets. The tetrazolium core can participate in redox reactions, influencing cellular processes. The diphenyl and trifluoromethyl groups enhance its binding affinity to various enzymes and receptors, modulating their activity. Pathways involved may include oxidative stress response and signal transduction .
相似化合物的比较
Similar Compounds
- 2,5-Diphenyl-3-(4-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride
- 2,5-Diphenyl-3-(4-chlorophenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride
- 2,5-Diphenyl-3-(4-fluorophenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride
Uniqueness
The presence of the trifluoromethyl group in 2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride imparts unique electronic properties, enhancing its reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials and specific biochemical interactions .
属性
| 111988-84-2 | |
分子式 |
C20H16ClF3N4 |
分子量 |
404.8 g/mol |
IUPAC 名称 |
2,5-diphenyl-3-[4-(trifluoromethyl)phenyl]-1H-tetrazol-1-ium;chloride |
InChI |
InChI=1S/C20H15F3N4.ClH/c21-20(22,23)16-11-13-18(14-12-16)27-25-19(15-7-3-1-4-8-15)24-26(27)17-9-5-2-6-10-17;/h1-14H,(H,24,25);1H |
InChI 键 |
WLSCFEKRIMRIMD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=CC=C3)C4=CC=C(C=C4)C(F)(F)F.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
![2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one](/img/structure/B14319138.png)


